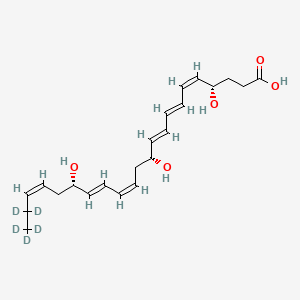

Resolvin D3-d5

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H32O5 |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

(4S,5Z,7E,9E,11R,13Z,15E,17S,19Z)-21,21,22,22,22-pentadeuterio-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O5/c1-2-3-7-12-19(23)14-10-6-11-15-20(24)13-8-4-5-9-16-21(25)17-18-22(26)27/h3-11,13-14,16,19-21,23-25H,2,12,15,17-18H2,1H3,(H,26,27)/b5-4+,7-3-,11-6-,13-8+,14-10+,16-9-/t19-,20-,21+/m0/s1/i1D3,2D2 |

InChI Key |

QBTJOLCUKWLTIC-NGWGEVSUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C[C@@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCC(=O)O)O)O)O |

Canonical SMILES |

CCC=CCC(C=CC=CCC(C=CC=CC=CC(CCC(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Resolvin D3: A Potent Endogenous Mediator in the Resolution of Inflammation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The resolution of inflammation is an active, highly orchestrated process essential for restoring tissue homeostasis following injury or infection. Failure of this process can lead to chronic inflammation and associated diseases. Specialized Pro-resolving Mediators (SPMs), a superfamily of endogenous lipid mediators, are key players in actively stimulating resolution. Resolvin D3 (RvD3), derived from the omega-3 fatty acid docosahexaenoic acid (DHA), is a potent SPM that orchestrates key resolution events. This document provides an in-depth technical overview of the role of RvD3 in inflammation resolution, detailing its mechanisms of action, signaling pathways, and key experimental findings. It is intended to serve as a resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.

Introduction to Inflammation Resolution and Resolvin D3

Acute inflammation is a protective response to harmful stimuli, characterized by the infiltration of leukocytes, primarily neutrophils, to eliminate the insult.[1] An ideal inflammatory response is self-limited, transitioning into a resolution phase where neutrophil influx is halted, and apoptotic neutrophils are cleared by macrophages (a process known as efferocytosis).[1] This active process is governed by SPMs, including resolvins, protectins, and maresins.[1]

The D-series resolvins are biosynthesized from DHA and play a critical role in this process.[2] Among them, Resolvin D3 (4S, 11R, 17S-trihydroxydocosa-5Z, 7E, 9E, 13Z, 15E, 19Z-hexaenoic acid) has been identified as a potent immunoresolvent.[3] Endogenous RvD3 is produced in resolving inflammatory exudates and exhibits a distinct temporal profile, often appearing later in the resolution phase.[3][4] Its actions are stereospecific and potent, occurring at pico- to nanomolar concentrations to limit excessive inflammation and promote a return to homeostasis.[3]

Biosynthesis of Resolvin D3

Resolvin D3 is synthesized from the essential omega-3 fatty acid, docosahexaenoic acid (DHA), through a series of enzymatic reactions involving lipoxygenase (LOX) enzymes. The pathway involves sequential oxygenation steps, often initiated by 15-lipoxygenase, followed by further conversion by 5-lipoxygenase, leading to the formation of a 4,5-epoxide intermediate.[5] Enzymatic hydrolysis of this epoxide at the C-5 position yields RvD3.[5] Aspirin can trigger the formation of an epimeric form, Aspirin-Triggered RvD3 (AT-RvD3), which often shares similar potent pro-resolving functions.[4][6]

Core Mechanisms of Pro-Resolving Action

RvD3 exerts its pro-resolving effects through multi-level actions on various immune cells, primarily neutrophils and macrophages.[3]

Regulation of Leukocyte Trafficking

A cardinal feature of inflammation resolution is the cessation of neutrophil infiltration into the tissue. RvD3 potently inhibits the transendothelial migration of neutrophils, thereby limiting the magnitude and duration of the inflammatory response.[4] This action helps prevent the collateral tissue damage that can result from excessive or prolonged neutrophil presence.

Enhancement of Phagocytosis and Efferocytosis

RvD3 is a powerful stimulant of phagocytosis. It enhances the capacity of macrophages to engulf and clear apoptotic neutrophils (efferocytosis) and microbial pathogens.[3][7] This dual action is critical for clearing the inflammatory site of cellular debris and infectious agents, which is a prerequisite for tissue repair and regeneration.[3][7] Furthermore, RvD3 can also enhance the phagocytic capabilities of neutrophils themselves and promote the intracellular generation of reactive oxygen species (ROS) required for efficient bacterial killing.[3]

Modulation of Cytokines and Pro-inflammatory Mediators

RvD3 actively modulates the local mediator environment by reducing the levels of pro-inflammatory cytokines, chemokines (such as CCL2 and CCL3), and eicosanoids (like LTB4 and PGD2).[3][5][8] This counter-regulation of pro-inflammatory signals helps to dampen the inflammatory response and switch the cellular program towards resolution and healing.

Signaling Pathways of Resolvin D3

RvD3 exerts its biological functions by binding to specific cell surface G-protein coupled receptors (GPCRs). The human receptor GPR32 has been identified as a receptor for RvD3.[3][9] Activation of this receptor initiates downstream intracellular signaling cascades that mediate the pro-resolving effects. While the full spectrum of RvD3 signaling is an active area of research, evidence suggests the involvement of pathways such as the MAPK and AMPK pathways, which ultimately lead to the inhibition of pro-inflammatory transcription factors like NF-κB and the promotion of pro-resolving cellular functions.[1][10][11]

Quantitative Effects of Resolvin D3 in Preclinical Models

The potent actions of RvD3 have been quantified in several preclinical models of inflammation and infection. The following tables summarize key findings.

Table 1: Effects of RvD3 on Leukocyte Infiltration and Resolution Indices

| Model | Treatment | Parameter | Result | p-value | Reference |

| E. coli Peritonitis (mice) | RvD3 (50 ng/mouse) | Resolution Interval (Ri) | Reduced by ~4.5 hours | - | [3] |

| E. coli Peritonitis (mice) | RvD3 (50 ng/mouse) | Exudate PMN numbers at 24h | ~50% reduction vs. vehicle | <0.05 | [7] |

| Zymosan Peritonitis (mice) | RvD3 (10 ng) | PMN Infiltration at 4h | Significant reduction vs. vehicle | <0.05 | [3] |

| K/BxN Arthritis (mice) | RvD3 (100 ng/day) | Leukocyte Infiltration in Joint | Reduced vs. vehicle | <0.05 | [12] |

Table 2: Effects of RvD3 on Phagocytosis and Bacterial Clearance

| Cell Type / Model | Treatment | Parameter | Result | p-value | Reference |

| Human Macrophages | RvD3 (pM-nM) | Efferocytosis | Enhanced | <0.001 | [3] |

| Human Macrophages | RvD3 (pM-nM) | Bacterial Phagocytosis | Enhanced | <0.0001 | [3] |

| Human Neutrophils | RvD3 (pM-nM) | Bacterial Phagocytosis | Enhanced | <0.001 | [3] |

| E. coli Peritonitis (mice) | RvD3 (50 ng/mouse) | Leukocyte E. coli Phagocytosis | Increased at 24h | <0.05 | [7] |

Table 3: Effects of RvD3 on Inflammatory Mediators

| Model | Treatment | Parameter | Result | Reference |

| SCI (mice) | RvD3 (1 µg) | TNF-α, IL-6, IL-1β expression | Reduced vs. vehicle | [8] |

| SCI (mice) | RvD3 (1 µg) | CCL2, CCL3 expression | Reduced vs. vehicle | [8] |

| K/BxN Arthritis (mice) | RvD3 (100 ng/day) | Joint eicosanoids (LTB4, PGD2) | Reduced vs. vehicle | [12] |

Key Experimental Protocols

The study of RvD3 involves specialized in vivo and in vitro models. Below are outlines of key methodologies.

Murine Zymosan-Induced Peritonitis Model

This is a widely used model to study acute inflammation and its resolution. It allows for the temporal analysis of leukocyte infiltration and the quantification of lipid mediators in peritoneal exudates.

-

Animal Model: Male FVB or C57BL/6 mice (8-12 weeks old) are typically used.[2][3]

-

Treatment: Synthetic RvD3 (e.g., 10-100 ng per mouse) or vehicle (e.g., saline with 0.1% ethanol) is administered, often via intravenous (i.v.) or intraperitoneal (i.p.) injection.[2][3]

-

Inflammation Induction: Zymosan A (e.g., 1 mg/mL in saline) is injected i.p. shortly after the treatment administration.[2][3]

-

Sample Collection: At specific time points (e.g., 4, 12, 24, 48 hours), mice are euthanized, and the peritoneal cavity is washed with saline to collect the inflammatory exudate (lavage).[2]

-

Analysis:

-

Cell Counts: Total leukocyte numbers are determined using a hemocytometer.

-

Differential Counts: Specific leukocyte populations (neutrophils, macrophages) are quantified using flow cytometry with cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).[3]

-

Mediator Analysis: Cell-free supernatant is used for lipid mediator metabololipidomics (LC-MS/MS) to identify and quantify RvD3 and other SPMs, or for cytokine/chemokine analysis (e.g., ELISA, multiplex array).[3]

-

In Vitro Macrophage Phagocytosis Assay

This assay quantifies the effect of RvD3 on the ability of macrophages to engulf particles, such as apoptotic cells or bacteria.

-

Cell Culture: Human monocyte-derived macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.[13]

-

Treatment: Cells are pre-incubated with various concentrations of RvD3 (e.g., 0.1 pM to 10 nM) or vehicle for a specified time (e.g., 15 minutes).[3]

-

Target Preparation:

-

Efferocytosis: Human neutrophils are isolated and induced to undergo apoptosis (e.g., by UV irradiation). They are then labeled with a fluorescent dye.

-

Phagocytosis: Opsonized, fluorescently-labeled bacteria (e.g., E. coli) are prepared.

-

-

Co-incubation: The labeled targets are added to the macrophage cultures and incubated (e.g., for 60 minutes) to allow for phagocytosis.

-

Analysis: Non-ingested particles are washed away. The percentage of macrophages that have engulfed one or more particles and the number of particles per macrophage (phagocytic index) are quantified using flow cytometry or fluorescence microscopy.[3]

Therapeutic Potential and Conclusion

The potent and multi-faceted pro-resolving actions of Resolvin D3 highlight its therapeutic potential for a wide range of inflammatory diseases. By promoting the natural resolution of inflammation rather than simply suppressing its symptoms, RvD3 and its stable analogs represent a novel therapeutic strategy.[1] This "pro-resolution" approach is distinct from traditional anti-inflammatory drugs, which can be immunosuppressive. Conditions characterized by unresolved inflammation, such as arthritis, inflammatory bowel disease, neuroinflammation, and complications from severe infections, are promising areas for the development of RvD3-based therapeutics.[8][12][14]

References

- 1. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Protective for Injured Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Resolvin D3 Promotes Inflammatory Resolution, Neuroprotection, and Functional Recovery After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ricerca.unich.it [ricerca.unich.it]

- 10. Resolvin D3 improves the impairment of insulin signaling in skeletal muscle and nonalcoholic fatty liver disease through AMPK/autophagy-associated attenuation of ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resolvin D3 is dysregulated in arthritis and reduces arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Resolvin D3-d5: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Biological Significance of a Deuterated Pro-Resolving Mediator

Introduction

Resolvin D3 (RvD3), a member of the specialized pro-resolving mediators (SPMs) family, is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It plays a pivotal role in the resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. Resolvin D3-d5 is a deuterated analog of RvD3, primarily utilized as an internal standard for the accurate quantification of endogenous RvD3 in biological samples using mass spectrometry-based techniques. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on the underlying mechanisms and experimental methodologies relevant to researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is chemically designated as (4S,5Z,7E,9E,11R,13Z,15E,17S,19Z)-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic-21,21,22,22,22-d5 acid. The deuterium atoms are located at the terminal end of the fatty acid chain, which imparts a higher mass without significantly altering its chemical behavior, making it an ideal internal standard.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | (4S,5Z,7E,9E,11R,13Z,15E,17S,19Z)-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic-21,21,22,22,22-d5 acid | [1] |

| Molecular Formula | C₂₂H₂₇D₅O₅ | [1] |

| Formula Weight | 381.5 g/mol | [1] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |

| Formulation | A solution in ethanol | [1] |

| Solubility | DMF: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 0.05 mg/ml | [1] |

| UV/Vis λmax | 240, 262, 273, 283 nm | [1] |

| SMILES | O--INVALID-LINK--/C=C/C=C\C--INVALID-LINK--/C=C/C=C/C=C--INVALID-LINK--CCC(O)=O | [1] |

| InChI Key | QBTJOLCUKWLTIC-NGWGEVSUSA-N | [1] |

Biological Activity and Mechanism of Action

As a stable-isotope labeled internal standard, this compound is not intended for direct biological assays. Its biological significance is intrinsically linked to that of its non-deuterated counterpart, Resolvin D3. RvD3 is a potent immunoresolvent that actively promotes the resolution of inflammation. Its key biological functions include the inhibition of neutrophil infiltration to sites of inflammation and the enhancement of macrophage-mediated phagocytosis and efferocytosis (the clearance of apoptotic cells).[2] These actions are critical for dampening the inflammatory response and facilitating the return to tissue homeostasis.

Quantitative Biological Activity of Resolvin D3

| Biological Activity | Assay | Effective Concentration | Reference |

| Inhibition of Neutrophil Infiltration | Zymosan-induced peritonitis in mice | ~45% reduction at 10 ng/mouse | [3] |

| Enhancement of Macrophage Phagocytosis | Human macrophage phagocytosis of E. coli | Significant increase at 1-1000 pM | [4] |

| Enhancement of Macrophage Efferocytosis | Human macrophage efferocytosis of apoptotic neutrophils | Dose-dependent increase in the high pM to low nM range | [3] |

Signaling Pathways

Resolvin D3 exerts its biological effects by binding to and activating specific G-protein coupled receptors (GPCRs). The primary receptor for RvD3 has been identified as GPR32.[3][5] Activation of GPR32 initiates a downstream signaling cascade that ultimately leads to the observed pro-resolving cellular responses.

Resolvin D3 Signaling Pathway

Caption: Simplified signaling pathway of Resolvin D3 via the GPR32 receptor.

The binding of RvD3 to GPR32 is thought to activate downstream signaling cascades involving mitogen-activated protein kinases (MAPK), such as ERK1/2, and to modulate the activity of the transcription factor NF-κB.[2][6] Specifically, RvD3 signaling can lead to the inhibition of the canonical NF-κB pathway, which is responsible for the transcription of pro-inflammatory genes.[7] This inhibition is achieved, in part, by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[8]

Experimental Protocols

Total Synthesis of Resolvin D3

The total synthesis of Resolvin D3 has been achieved through various strategies, often employing key coupling reactions to assemble the carbon skeleton with precise stereochemical control. One notable approach involves the Suzuki–Miyaura cross-coupling reaction.[9]

Key Steps in a Representative Total Synthesis:

-

Fragment Synthesis: The synthesis begins with the preparation of key building blocks, typically a C1-C8 borane fragment and a C9-C22 iodoolefin fragment. The stereogenic centers at C4, C11, and C17 are often established using methods like ruthenium-catalyzed asymmetric transfer hydrogenation.

-

Suzuki–Miyaura Coupling: The C1-C8 borane and C9-C22 iodoolefin fragments are then coupled using a palladium catalyst and a base. This reaction forms the complete carbon backbone of the Resolvin D3 molecule.

-

Deprotection and Purification: Finally, any protecting groups used during the synthesis are removed, and the final product is purified, typically by high-performance liquid chromatography (HPLC), to yield pure Resolvin D3.

Purification of Resolvin D3 by HPLC

High-performance liquid chromatography is a critical step in obtaining highly pure Resolvin D3 after synthesis or extraction from biological matrices.

Typical HPLC Purification Conditions:

-

Column: Gemini C18, 5 µm, 250 × 21.2 mm

-

Mobile Phase: A gradient of methanol and water (containing 0.1% acetic acid), for example, starting with a 70:30 methanol:water ratio.

-

Flow Rate: 21.2 ml/min

-

Detection: UV at 270 nm

Quantification of this compound by LC-MS/MS

This compound is used as an internal standard for the quantification of Resolvin D3 in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC-MS/MS Workflow:

Caption: General workflow for the quantification of Resolvin D3 using this compound as an internal standard.

Macrophage Phagocytosis Assay

This assay measures the ability of macrophages to engulf particles, a key function enhanced by Resolvin D3.

Experimental Workflow for Macrophage Phagocytosis Assay:

Caption: Workflow for assessing the effect of Resolvin D3 on macrophage phagocytosis.

Neutrophil Chemotaxis Assay

This assay evaluates the effect of Resolvin D3 on the directed migration of neutrophils towards a chemoattractant.

Experimental Workflow for Neutrophil Chemotaxis Assay:

Caption: Workflow for a neutrophil chemotaxis assay to evaluate the inhibitory effect of Resolvin D3.

Conclusion

This compound serves as an indispensable tool for the accurate quantification of the potent pro-resolving mediator, Resolvin D3. An understanding of the chemical properties of the deuterated standard, combined with a deep knowledge of the biological activities, signaling pathways, and experimental methodologies related to the parent compound, is essential for researchers in the fields of inflammation, immunology, and drug discovery. This technical guide provides a foundational resource for scientists seeking to investigate the role of Resolvin D3 in health and disease and to explore its therapeutic potential. The detailed protocols and pathway diagrams offer a practical framework for designing and executing experiments in this exciting and rapidly evolving area of research.

References

- 1. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]

- 6. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolvin D1 inhibits inflammatory response in STZ-induced diabetic retinopathy rats: Possible involvement of NLRP3 inflammasome and NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Total synthesis of resolvin D3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Resolution of Inflammation and the Discovery of Resolvins

An In-depth Technical Guide to the Discovery and Biosynthesis of Resolvin D3

For Researchers, Scientists, and Drug Development Professionals

Inflammation is a fundamental, protective host response to infection and injury. While essential for clearing pathogens and initiating healing, its timely resolution is critical to prevent chronic inflammatory diseases.[1] For many years, the resolution of inflammation was considered a passive process. However, groundbreaking research has unveiled a highly active and coordinated process governed by a superfamily of endogenous lipid mediators known as Specialized Pro-resolving Mediators (SPMs).[2][3] These molecules, which include resolvins, protectins, and maresins, are biosynthesized from omega-3 polyunsaturated fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[4][5] They actively orchestrate the return to tissue homeostasis by inhibiting leukocyte infiltration, stimulating the clearance of apoptotic cells and debris by macrophages (a process called efferocytosis), and counter-regulating pro-inflammatory cytokines and chemokines.[2][6]

Resolvins of the D-series, derived from DHA, are a prominent class of SPMs. Among them, Resolvin D3 (RvD3) has emerged as a potent immunoresolvent with unique temporal dynamics and multi-level pro-resolving actions. This guide provides a comprehensive overview of the discovery, biosynthesis, and mechanisms of action of RvD3, intended for professionals in biomedical research and drug development.

Discovery and Structural Elucidation of Resolvin D3

Resolvin D3 was first identified in resolving inflammatory exudates from murine models of acute inflammation using a systems approach based on lipid mediator metabololipidomics.[6] This technique, which employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the sensitive and specific identification of lipid mediators in complex biological samples.[7] The initial structure of RvD3 was denoted as 4S,11,17S-trihydroxydocosa-5Z,7,9,13,15E,19Z-hexaenoic acid.[6]

Subsequent work, combining metabololipidomics with stereocontrolled total organic synthesis, established the complete stereochemistry of RvD3 as 4S, 11R, 17S-trihydroxydocosa-5Z, 7E, 9E, 13Z, 15E, 19Z-hexaenoic acid .[7] The matching of the biological material with the synthetic compound confirmed its structure and potent bioactions.[7] A key distinguishing feature of RvD3 is its appearance late in the resolution phase of inflammation, suggesting a specific role in the latter stages of tissue repair and return to homeostasis.[6]

Alongside the native RvD3, an aspirin-triggered epimer, AT-RvD3, was also identified. Aspirin, through its acetylation of the cyclooxygenase-2 (COX-2) enzyme, shifts the catalytic activity to produce 17R-hydroxy-containing precursors, leading to the formation of 17R-epimers of D-series resolvins.[3][5] AT-RvD3 shares many of the potent pro-resolving actions of its native counterpart.[6]

Biosynthesis of Resolvin D3

The biosynthesis of RvD3 is a tightly regulated enzymatic cascade that begins with the omega-3 fatty acid precursor, docosahexaenoic acid (DHA). The process involves sequential actions of lipoxygenase (LOX) enzymes, often occurring through transcellular biosynthesis involving different cell types like leukocytes, epithelial, and endothelial cells.[8]

The canonical pathway for RvD3 biosynthesis is as follows:

-

First Lipoxygenation: DHA is converted by a 15-lipoxygenase (15-LOX) type enzyme to 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA) . This intermediate is then reduced to 17S-hydroxy-docosahexaenoic acid (17S-HDHA) .[8][9]

-

Second Lipoxygenation: 17S-HDHA undergoes a second lipoxygenation, this time catalyzed by 5-lipoxygenase (5-LOX), to introduce a hydroperoxide group at the C4 position.[1][9]

-

Epoxide Formation: This intermediate is rapidly converted by 5-LOX into a transient epoxide intermediate, 4S,5S-epoxy-resolvin .[1][10]

-

Enzymatic Hydrolysis: The 4S,5S-epoxide is the precursor to both RvD3 and RvD4. Enzymatic hydrolysis of this epoxide leads to the formation of RvD3 (4S,11R,17S-trihydroxy-DHA) and RvD4 (4S,5R,17S-trihydroxy-DHA).[1][11] Specifically, human neutrophils have been shown to selectively convert the 4S,5S-epoxy-resolvin intermediate into RvD3.[1]

The aspirin-triggered pathway follows a similar route, with the initial step being the conversion of DHA by aspirin-acetylated COX-2 to 17R-HDHA, which then proceeds through the 5-LOX pathway to generate AT-RvD3.[3]

Caption: Biosynthetic pathway of Resolvin D3 from DHA.

Signaling Pathways and Molecular Mechanisms of Action

Resolvin D3 exerts its potent pro-resolving and anti-inflammatory effects by interacting with specific G-protein coupled receptors (GPCRs) on the surface of immune cells. The primary receptor for RvD3 has been identified as GPR32 , which is also a receptor for RvD1 and RvD5.[12][13]

Upon binding to GPR32, RvD3 initiates intracellular signaling cascades that lead to a multi-pronged resolution response:

-

Inhibition of NF-κB Pathway: RvD3 can inhibit the activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.[9][14] This leads to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., CCL2, CCL3).[14][15]

-

Modulation of Leukocyte Function: RvD3 directly impacts leukocyte behavior. It potently inhibits the transendothelial migration of neutrophils, a key event in the initiation of inflammation.[6] Furthermore, it enhances the phagocytic and efferocytic capacity of macrophages, promoting the clearance of invading pathogens and apoptotic neutrophils, which is a hallmark of active resolution.[6][7]

-

Regulation of Eicosanoid Production: RvD3 can reduce the local production of pro-inflammatory eicosanoids, such as leukotrienes (e.g., LTB₄) and prostaglandins (e.g., PGE₂), which further dampens the inflammatory response.[2]

-

Tissue Protection and Repair: In models of lung injury, RvD3 and its aspirin-triggered epimer have been shown to be protective for injured epithelia, reducing edema, enhancing the restitution of epithelial barrier function, and promoting proliferation of epithelial cells.[9]

Caption: Simplified signaling pathway of Resolvin D3.

Quantitative Data on Resolvin D3 Bioactions

The potency of RvD3 is a key feature, with significant biological effects observed at picomolar to nanomolar concentrations. The following tables summarize quantitative data from various studies.

Table 1: In Vivo Effects of Resolvin D3 in Murine Inflammation Models

| Model | RvD3 Dose | Outcome | Magnitude of Effect | Citation |

| Zymosan-induced Peritonitis | 10 ng/mouse | Reduction in PMN infiltration | ~50% reduction | [6] |

| E. coli-induced Peritonitis | 50 ng/mouse | Reduction in Resolution Interval (Rᵢ) | Reduced by ~4.5 hours | [7][16] |

| E. coli-induced Peritonitis | 50 ng/mouse | Increased Macrophage Efferocytosis | ~50% increase | [16] |

| Serum-induced Arthritis | 100 ng/day | Reduction in Clinical Score | ~40-50% reduction | [2] |

| Serum-induced Arthritis | 100 ng/day | Reduction in Joint PGE₂ Levels | 67.7 ± 6.9% reduction | [2] |

| Serum-induced Arthritis | 100 ng/day | Reduction in Joint LTB₄ Levels | 34.7 ± 10.9% reduction | [2] |

| Spinal Cord Injury | 1 µ g/mouse | Improved Locomotor Recovery (BMS score) | Significant improvement by day 14 | [15] |

Table 2: In Vitro Effects of Resolvin D3 on Human and Murine Cells

| Cell Type | RvD3 Concentration | Assay | Outcome | Citation |

| Human Neutrophils (PMN) | 1-100 nM | Transendothelial Migration | Potent inhibition | [6] |

| Human Macrophages | 0.01-10 nM | Efferocytosis | Enhanced phagocytosis of apoptotic PMNs | [7] |

| Human Neutrophils (PMN) | 1-1000 pM | Phagocytosis of E. coli | >20% increase vs. control | [16] |

| RAW 264.7 Macrophages | Not specified | LPS-induced Nitric Oxide Production | Decreased production | [15] |

| Human CD4+ & CD8+ T cells | 10 nM (AT-RvD3) | TNF-α Production | Significant reduction | [17] |

Key Experimental Protocols

Lipid Mediator Metabololipidomics by LC-MS/MS

This is the cornerstone technique for identifying and quantifying RvD3 in biological samples.

Objective: To extract, identify, and quantify RvD3 from plasma, exudates, or tissue homogenates.

Methodology:

-

Sample Collection & Extraction:

-

Collect biological samples (e.g., peritoneal lavage, plasma) and immediately add two volumes of ice-cold methanol containing deuterated internal standards (e.g., d5-RvD2) to quench enzymatic activity and facilitate protein precipitation.[7]

-

Centrifuge samples to pellet precipitated proteins.

-

Perform solid-phase extraction (SPE) on the supernatant using C18 columns to isolate the lipid mediator fraction. Elute the lipids with methyl formate.[7]

-

-

LC-MS/MS Analysis:

-

Resuspend the extracted lipid mediators in a mobile phase (e.g., methanol/water).

-

Inject the sample into a high-performance liquid chromatography (HPLC) system equipped with a C18 column (e.g., Poroshell 120 EC-18).[7]

-

Elute the lipid mediators using a gradient of methanol/water/acetic acid.[7]

-

Perform mass spectrometry using a triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP) operated in negative electrospray ionization mode.[18]

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify RvD3. This involves monitoring for a specific precursor ion to product ion transition (e.g., m/z 375 -> 147 for RvD3) and comparing its retention time and MS/MS spectrum to a synthetic standard.[7][18]

-

-

Quantification:

-

Generate calibration curves using synthetic RvD3 standards.

-

Quantify endogenous RvD3 levels by comparing the peak area to the calibration curve and normalizing to the internal standard.

-

Murine Peritonitis Model for In Vivo Efficacy

Objective: To assess the pro-resolving actions of RvD3 in a model of acute inflammation.

Methodology:

-

Animal Model: Use male FVB mice (10-12 weeks old).[7]

-

Induction of Peritonitis: Inject an inflammatory stimulus, such as Zymosan A (1 mg/mouse) or E. coli (1x10⁵ CFU/mouse), intraperitoneally (i.p.).[7][16]

-

RvD3 Administration: Administer synthetic RvD3 (e.g., 10-100 ng in saline vehicle) or vehicle control either before the stimulus (prophylactic) or at the peak of inflammation (therapeutic, e.g., 12h post-E. coli).[6][7]

-

Exudate Collection: At specific time points (e.g., 4h, 12h, 24h), euthanize the mice and collect peritoneal exudates by lavage with phosphate-buffered saline (PBS).

-

Analysis:

-

Cell Counts: Determine the total number of leukocytes in the lavage fluid. Perform differential counts using flow cytometry to identify specific cell populations (e.g., neutrophils: CD11b⁺Ly6G⁺; macrophages).[16]

-

Resolution Indices: Calculate key parameters of resolution, such as the maximum neutrophil infiltration (Ψmax), the time to reach this maximum (Tmax), and the resolution interval (Rᵢ), which is the time taken for neutrophil numbers to drop to 50% of the maximum.[16]

-

Mediator Analysis: Use a portion of the cell-free lavage fluid for LC-MS/MS analysis of lipid mediators or for cytokine/chemokine analysis by multiplex assay.[7]

-

Caption: Experimental workflow for the murine peritonitis model.

Human Macrophage Phagocytosis/Efferocytosis Assay

Objective: To determine the effect of RvD3 on the ability of macrophages to clear apoptotic cells (efferocytosis) or bacteria.

Methodology:

-

Macrophage Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

-

Differentiate PBMCs into macrophages by culturing them with specific growth factors (e.g., GM-CSF) for several days.[7]

-

-

Preparation of Targets:

-

For Efferocytosis: Isolate human neutrophils and induce apoptosis by aging them in culture (e.g., 24h in PBS). Label the apoptotic neutrophils with a fluorescent dye.[7]

-

For Bacterial Phagocytosis: Use fluorescently labeled bacteria (e.g., pHrodo Red E. coli bioparticles).

-

-

Phagocytosis Assay:

-

Plate the differentiated macrophages in a multi-well plate.

-

Pre-incubate the macrophages with various concentrations of RvD3 (e.g., 0.01-10 nM) or vehicle for a short period (e.g., 15 min at 37°C).[7]

-

Add the fluorescently labeled apoptotic cells or bacteria to the macrophages and incubate for a defined time (e.g., 60 min).

-

-

Quantification:

-

Wash the wells to remove non-ingested targets.

-

Quantify the uptake of fluorescent targets by the macrophages using a fluorescence plate reader or by fluorescence microscopy/flow cytometry.

-

Express the results as a phagocytic index or percentage of macrophages containing fluorescent targets.

-

Conclusion

Resolvin D3 is a stereospecific, endogenous lipid mediator with potent immunoresolvent and tissue-protective functions. Its discovery, made possible by advanced metabololipidomic techniques, has significantly contributed to the understanding of inflammation as an active, resolvable process. The elucidation of its biosynthetic pathway from DHA via sequential lipoxygenase actions and its signaling through the GPCR GPR32 provides clear targets for therapeutic intervention. With demonstrated efficacy in the picomolar to nanomolar range in various preclinical models of inflammation, infection, and injury, RvD3 and its stable analogs represent a promising new frontier in the development of pro-resolution therapies aimed at treating a wide range of chronic inflammatory diseases.

References

- 1. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvin D3 is dysregulated in arthritis and reduces arthritic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Specialized Pro-Resolving Mediators Marks the Dawn of Resolution Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of D-series resolvins in skin provides insights into their role in tissue repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Protective for Injured Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. ricerca.unich.it [ricerca.unich.it]

- 13. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Resolvin D3 Promotes Inflammatory Resolution, Neuroprotection, and Functional Recovery After Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pro-resolving lipid mediators Resolvin D1, Resolvin D2 and Maresin 1 are critical in modulating T cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin D1 (RvD1) and Aspirin-Triggered Resolvin D1 (AT-RvD1)

An In-depth Technical Guide to the Mechanism of Action of D-Series Resolvins

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pro-resolving actions of D-series resolvins (RvDs). Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), these specialized pro-resolving mediators (SPMs) are pivotal in orchestrating the active resolution of inflammation. This document details their receptor interactions, downstream signaling cascades, and key bioactions, supported by quantitative data and detailed experimental protocols.

Resolvin D1 and its aspirin-triggered epimer, AT-RvD1, are potent regulators of inflammatory responses. They exert their effects by engaging specific G-protein coupled receptors (GPCRs) on the surface of immune cells, primarily neutrophils and macrophages.

Receptors: ALX/FPR2 and GPR32

RvD1 and AT-RvD1 signal through two principal receptors in humans:

-

ALX/FPR2 (Formyl Peptide Receptor 2): Also a receptor for Lipoxin A₄, ALX/FPR2 is a key hub for pro-resolving signals.[1][2][3]

-

GPR32 (G Protein-Coupled Receptor 32): Initially an orphan receptor, GPR32 has been identified as a specific receptor for RvD1, RvD3, and RvD5.[1][3][4]

The engagement of these receptors by RvD1 is concentration-dependent, with some studies suggesting that lower concentrations may signal preferentially through GPR32, while higher concentrations engage ALX/FPR2.

Signaling Pathways and Cellular Actions

Upon binding to ALX/FPR2 and GPR32, RvD1 initiates a cascade of intracellular events that collectively dampen pro-inflammatory signaling and enhance resolution programs.

-

Inhibition of NF-κB Pathway: RvD1 is a potent inhibitor of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression. By preventing the translocation of NF-κB to the nucleus, RvD1 suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]

-

Modulation of MAPK Signaling: RvD1 modulates the activity of Mitogen-Activated Protein Kinase (MAPK) pathways. It can inhibit the phosphorylation of pro-inflammatory kinases like ERK1/2 and p38, thereby reducing inflammatory responses in microglia.[1]

-

Stimulation of Phagocytosis: A hallmark of resolution is the clearance of apoptotic cells (efferocytosis) and pathogens. RvD1 enhances the phagocytic capacity of macrophages, a process crucial for removing cellular debris and microbes from the site of inflammation.[5][6]

-

Reduction of Leukocyte Infiltration: RvD1 limits the recruitment of neutrophils to inflammatory loci, a critical step in preventing excessive tissue damage.[4]

-

Regulation of Ion Channels: In the context of pain, RvD1 can modulate the activity of Transient Receptor Potential (TRP) channels, contributing to its analgesic effects.[1]

Resolvin D2 (RvD2)

Resolvin D2 is another key member of the D-series family with potent immunoresolvent properties, particularly in the context of bacterial infections and organ protection.

Receptor: GPR18 (DRV2)

The primary receptor for RvD2 is GPR18 , also designated as the Resolvin D2 Receptor (DRV2).[7][8][9][10] This receptor is expressed on key immune cells, including macrophages, monocytes, and neutrophils.

Signaling Pathways and Cellular Actions

Activation of GPR18 by RvD2 triggers distinct signaling pathways that are crucial for host defense and the restoration of homeostasis.

-

cAMP-PKA Pathway Activation: RvD2 binding to GPR18 leads to Gαs protein coupling, resulting in the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[11][12] Elevated cAMP activates Protein Kinase A (PKA), which is critical for enhancing macrophage phagocytic functions.[12]

-

STAT3 Phosphorylation: RvD2-GPR18 signaling promotes the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), another pathway contributing to enhanced bacterial clearance by macrophages.[12]

-

Inhibition of TLR4 Signaling: In the context of endotoxemia, RvD2 can suppress Toll-like Receptor 4 (TLR4) signaling. It reduces the expression of TLR4 and downstream adaptor molecules like MyD88, thereby dampening the inflammatory response to lipopolysaccharide (LPS).

-

Enhanced Bacterial Clearance: A primary function of the RvD2-GPR18 axis is to stimulate the phagocytosis of bacteria, leading to reduced bacterial loads and accelerated resolution of infections.[7][12]

-

Organ Protection: By limiting excessive neutrophil infiltration and promoting clearance of pathogens and debris, RvD2 protects organs from secondary injury following events like ischemia-reperfusion.[6]

Other D-Series Resolvins (RvD3, RvD4, RvD5, RvD6)

While research is most extensive for RvD1 and RvD2, the mechanisms of other D-series resolvins are an active area of investigation.

-

Resolvin D3 (RvD3): Like RvD1, RvD3 can signal through the GPR32 receptor. It demonstrates potent pro-resolving actions, including the reduction of neutrophil infiltration and enhancement of macrophage efferocytosis.[3]

-

Resolvin D4 (RvD4): RvD4 enhances the phagocytic functions of human neutrophils and monocytes.[13][14] Its actions are suggested to be mediated by a Gs protein-coupled receptor, though a specific receptor has not yet been definitively identified.[15]

-

Resolvin D5 (RvD5): RvD5 signals through GPR32 and has also been shown to activate GPR101 .[3][16] Its mechanism involves the activation of Phospholipase D (PLD), specifically PLD2, to enhance efferocytosis in macrophages.[17] It also inhibits the ERK-NF-κB signaling pathway to reduce the production of pro-inflammatory cytokines like IL-6 and CCL5.[18]

-

Resolvin D6 (RvD6): The mechanism for RvD6 is less defined in terms of a specific receptor. However, studies in corneal nerve regeneration show that RvD6 isomers stimulate a transcriptome response that upregulates hepatocyte growth factor (HGF), promoting axonal growth and suppressing neuropathic pain.[19][20]

Quantitative Data Summary

The potency of D-series resolvins is reflected in their receptor binding affinities and the effective concentrations required to elicit biological responses.

Table 1: Receptor Binding Affinities (Kd)

| Ligand | Receptor | Cell/System | Dissociation Constant (Kd) | Citation(s) |

| [³H]-RvD1 | Endogenous | Human Leukocytes | 0.17 ± 0.06 nM | [5] |

| [³H]-RvD2 | GPR18 | Recombinant CHO cells | ~10 nM | [7] |

Table 2: Bioactivity (EC₅₀ / IC₅₀)

| Resolvin | Action | Receptor | Cell/System | Potency (EC₅₀ / IC₅₀) | Citation(s) |

| RvD1 | Activation | ALX/FPR2 | β-arrestin system | More potent than AT-RvD1 | [2] |

| LXA₄ | Activation | GPR32 | β-arrestin system | EC₅₀ ~3.4 x 10⁻¹¹ M | [5] |

| RvD2 | Competition | GPR18 | Recombinant CHO cells | IC₅₀ ~100 nM | [7] |

| RvD5n-3 DPA | Activation | GPR101 | β-arrestin system | EC₅₀ ~4.6 x 10⁻¹² M | [16] |

| RvD5n-3 DPA | Competition | GPR101 | Recombinant system | IC₅₀ ~9.3 nM | [16] |

Experimental Protocols

The mechanisms of D-series resolvins have been elucidated through a variety of in vivo and in vitro experimental models. Detailed methodologies for key assays are provided below.

Zymosan-Induced Murine Peritonitis

This model is widely used to study acute, self-resolving inflammation and to evaluate the efficacy of pro-resolving mediators.[21]

Methodology:

-

Induction: Administer zymosan A (e.g., 1 mg or 0.25 mg/mouse) via intraperitoneal (i.p.) injection into mice to induce peritonitis.[22][23]

-

Treatment: Administer the test compound (e.g., RvD1 at 10 ng/mouse) or vehicle control via i.p. or intravenous (i.v.) injection at specified time points (e.g., 30 minutes prior to or concurrently with zymosan).[4][22]

-

Exudate Collection: At predetermined time points (e.g., 4, 12, 24 hours), euthanize the mice and collect peritoneal exudates by lavage with sterile saline or PBS.[22][23]

-

Cellular Analysis: Centrifuge the lavage fluid to pellet the cells. Resuspend the cell pellet for total leukocyte counting (e.g., using a hemocytometer).[22]

-

Differential Counting: Prepare slides (e.g., using a Cytospin) and stain with a differential stain (e.g., Diff-Quik). Quantify cell populations (neutrophils, monocytes/macrophages) via light microscopy to determine the extent of leukocyte infiltration and the resolution interval.[22]

-

Mediator Analysis: Analyze the supernatant of the lavage fluid for levels of cytokines, chemokines, and lipid mediators using ELISA or LC-MS/MS.[23]

References

- 1. Targeting the D Series Resolvin Receptor System for the Treatment of Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 4. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Resolvins in inflammation: emergence of the pro-resolving superfamily of mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resolvin D2-G-Protein Coupled Receptor 18 Enhances Bone Marrow Function and Limits Steatosis and Hepatic Collagen Accumulation in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Resolvin D2 and its receptor GPR18 in cardiovascular and metabolic diseases: A promising biomarker and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resolvin D2 elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural insights into Resolvin D4 actions and further metabolites via a new total organic synthesis and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. GPR101 mediates the pro-resolving actions of RvD5n-3 DPA in arthritis and infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Resolvin D5, a Lipid Mediator, Inhibits Production of Interleukin-6 and CCL5 Via the ERK-NF-κB Signaling Pathway in Lipopolysaccharide- Stimulated THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Elucidating the structure and functions of Resolvin D6 isomers on nerve regeneration with a distinctive trigeminal transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. "Elucidating the Structure and Functions of Resolvin D6 Isomers on Nerv" by Thang L. Pham, Azucena H. Kakazu et al. [digitalscholar.lsuhsc.edu]

- 21. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. inotiv.com [inotiv.com]

- 23. meliordiscovery.com [meliordiscovery.com]

An In-depth Technical Guide to Resolvin D3 Signaling Pathways in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction to Resolvin D3 and Inflammation Resolution

The resolution of inflammation is an active, highly orchestrated process essential for restoring tissue homeostasis following injury or infection. It is not a passive decay of pro-inflammatory signals but a vibrant, mediator-driven program. Specialized Pro-resolving Mediators (SPMs) are a superfamily of lipid mediators, derived from omega-3 essential fatty acids like docosahexaenoic acid (DHA), that are the key architects of this process.

Resolvin D3 (RvD3), with the chemical structure 4S,11R,17S-trihydroxy-docosa-5Z,7E,9E,13Z,15E,19Z-hexaenoic acid, is a potent member of the D-series resolvins.[1][2] Unlike classical anti-inflammatory agents that broadly suppress the immune system, RvD3 and other SPMs orchestrate resolution by halting neutrophil infiltration, promoting the clearance of apoptotic cells and debris (a process termed efferocytosis), and stimulating antimicrobial activities in phagocytes.[1][2][3] This guide provides a detailed examination of the molecular signaling pathways activated by RvD3 in key immune cells, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes these complex interactions.

Resolvin D3 Receptors in Immune Cells

RvD3 exerts its potent immunoresolvent actions primarily through specific G-protein coupled receptors (GPCRs) expressed on the surface of immune cells.[1][4] The identification and characterization of these receptors are crucial for understanding its mechanism of action and for designing targeted therapeutics.

-

GPR32 (DRV1): The primary receptor for RvD3 in humans is GPR32, also known as the D-series Resolvin Receptor 1 (DRV1).[1][4] It is expressed on human macrophages and neutrophils.[4][5] Binding of RvD3 to GPR32 initiates downstream signaling cascades that enhance macrophage phagocytosis and regulate leukocyte responses.[4][5][6] It is important to note that mice lack a direct homolog for GPR32, which has implications for translational studies.[4][5]

-

GPR18 (DRV2): While more commonly associated with Resolvin D2 (RvD2), GPR18 has also been implicated in mediating the effects of other D-series resolvins.[7][8][9][10][11] Its specific role in RvD3 signaling is an area of ongoing investigation and may be cell-type specific.

Core Signaling Pathways of Resolvin D3

Upon binding to its cognate receptors, RvD3 triggers intracellular signaling cascades that reprogram immune cells from a pro-inflammatory to a pro-resolving phenotype. The core pathways involve modulation of cyclic AMP (cAMP) levels, inhibition of the master inflammatory transcription factor NF-κB, and activation of pro-survival and phagocytic pathways like PI3K/Akt.

Macrophage Signaling: Enhancing Efferocytosis and Reducing Inflammation

In macrophages, RvD3 is a potent stimulator of efferocytosis, the crucial process of clearing apoptotic neutrophils from the site of inflammation. This action prevents secondary necrosis and the release of damaging cellular contents.

Key Signaling Events:

-

Receptor Binding: RvD3 binds to GPR32 on the macrophage surface.

-

G-Protein Activation: This activates an inhibitory G-protein (Gi).

-

cAMP/PKA Inhibition: The Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent inactivation of Protein Kinase A (PKA).

-

NF-κB Inhibition: Reduced PKA activity contributes to the inhibition of the NF-κB pathway, a central regulator of pro-inflammatory gene transcription. This leads to a marked decrease in the production and secretion of cytokines like TNF-α and IL-6.[12][13]

-

Phagocytosis Enhancement: Concurrently, RvD3 can activate pathways involving Phospholipase D (PLD) and the PI3K/Akt axis, which are critical for the cytoskeletal rearrangements required for phagocytosis and efferocytosis.[14][15]

Figure 1. RvD3 signaling cascade in macrophages.

Neutrophil Signaling: Halting Infiltration

A key feature of resolution is the cessation of neutrophil recruitment to the inflamed tissue. RvD3 potently inhibits neutrophil chemotaxis and transendothelial migration, preventing further amplification of the inflammatory response.

Key Signaling Events:

-

Receptor Engagement: RvD3 binds to receptors on the neutrophil surface.

-

Chemokine Receptor Antagonism: RvD3 signaling functionally antagonizes the pathways initiated by pro-inflammatory chemoattractants like Interleukin-8 (IL-8) or Leukotriene B4 (LTB4).

-

Cytoskeletal Stability: The signaling cascade initiated by RvD3 promotes the dephosphorylation of key cytoskeletal regulatory proteins, which stabilizes the actin cytoskeleton and prevents the formation of pseudopods necessary for migration. This effectively "puts the brakes" on neutrophil movement.

Figure 2. Logical flow of RvD3's effect on neutrophil migration.

Quantitative Data on Resolvin D3 Bioactions

The potency of RvD3 is demonstrated by its activity at low nanomolar to picomolar concentrations. The following tables summarize key quantitative findings from the literature.

| Table 1: RvD3 Effects on Macrophage Function | |

| Parameter | Observation & Concentration |

| Human Macrophage Efferocytosis | Dose-dependently enhanced in the high pM to low nM range.[1] |

| In Vivo Macrophage Efferocytosis | Increased the proportion of efferocytosing macrophages by ~50% (50 ng/mouse dose).[1][16] |

| Human Macrophage Phagocytosis (E. coli) | Enhanced by ~80% over control at 10 nM (compared with RvD2).[16] |

| Table 2: RvD3 Effects on Neutrophil (PMN) Function | |

| Parameter | Observation & Concentration |

| In Vivo PMN Infiltration (Zymosan) | Potently reduced with a 10 ng/mouse dose.[1] |

| Human PMN Phagocytosis (E. coli) | Significantly increased by >20% at concentrations across the pM range (1-1000 pM).[1] |

| In Vivo Resolution Interval (Ri) | Reduced from ~9.5 hours to ~5.5 hours in E. coli peritonitis (50 ng/mouse dose).[1][16] |

| Human PMN Transmigration | Potently blocked.[2] |

Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are summarized protocols for key assays used to characterize RvD3's function.

Macrophage Efferocytosis Assay (Flow Cytometry)

This protocol measures the ability of macrophages to engulf apoptotic cells.

-

Induce Apoptosis in Target Cells:

-

Label Apoptotic Cells:

-

Co-culture:

-

Culture macrophages (e.g., primary human monocyte-derived macrophages or a cell line like J774) in plates.[20]

-

Treat macrophages with RvD3 (pM to nM range) or vehicle control for a specified time (e.g., 15 minutes).[1]

-

Add the labeled apoptotic cells to the macrophage culture, typically at a ratio of 3:1 or 5:1 (apoptotic cells:macrophages).[18]

-

Incubate for 90-120 minutes at 37°C to allow for phagocytosis.[18][21]

-

-

Analysis:

Figure 3. General workflow for a flow cytometry-based efferocytosis assay.

Neutrophil Chemotaxis Assay (Boyden Chamber / Microfluidics)

This assay quantifies the directed migration of neutrophils toward a chemical gradient.

-

Neutrophil Isolation:

-

Isolate primary human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.[22]

-

-

Assay Setup (Boyden Chamber):

-

Incubation:

-

Quantification:

-

Quantify the number of cells that have migrated into the lower chamber. This can be done by lysing the migrated cells and measuring their ATP content via a luminescence-based assay (e.g., CellTiter-Glo®).[23]

-

The luminescence signal is directly proportional to the number of migrated cells. Calculate the percentage of inhibition caused by RvD3 compared to the vehicle control.

-

Conclusion and Future Directions

Resolvin D3 is a potent immunoresolvent mediator that actively promotes the resolution of inflammation by enhancing macrophage efferocytosis and halting neutrophil infiltration. Its actions are transduced through specific GPCRs, primarily GPR32, leading to the inhibition of pro-inflammatory pathways like NF-κB. The ability of RvD3 to stimulate these pro-resolving functions at picomolar to nanomolar concentrations underscores its potential as a therapeutic agent. For drug development professionals, targeting the RvD3 signaling pathway offers a novel strategy to treat chronic inflammatory diseases, not by blocking a physiological response, but by actively promoting its natural resolution. Future research will continue to delineate the nuanced, cell-specific signaling of RvD3 and explore the therapeutic efficacy of stable RvD3 analogs in preclinical and clinical settings.

References

- 1. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human leukocytes selectively convert 4S,5S-epoxy-resolvin to resolvin D3, resolvin D4, and a cys-resolvin isomer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Lipoxin and Resolvin Receptors Transducing the Resolution of Inflammation in Cardiovascular Disease [frontiersin.org]

- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 6. The resolvin D1 receptor GPR32 transduces inflammation resolution and atheroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resolvin D2/GPR18 signaling enhances monocytic myeloid-derived suppressor cell function to mitigate abdominal aortic aneurysm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Resolvin D2/GPR18 signaling enhances monocytic myeloid-derived suppressor cell function to mitigate abdominal aortic aneurysm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Resolvin D2-GPR18 Axis Enhances Bone Marrow Function and Limits Hepatic Fibrosis in Aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resolvin D1 (Rvd1) Attenuates In Vitro LPS-Stimulated Inflammation Through Downregulation of miR-155, miR -146, miR -148 and Krupple Like Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. D-series Resolvins activate Phospholipase D in phagocytes during inflammation and resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In Vivo Assessment of Alveolar Macrophage Efferocytosis Following Ozone Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Method to Assess Resident Alveolar Macrophage Efferocytosis of Apoptotic Neutrophils by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quantitative Efferocytosis Assays | Springer Nature Experiments [experiments.springernature.com]

- 21. Quantification of Efferocytosis by Single-cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. criver.com [criver.com]

An In-depth Technical Guide on the Core Biological Functions of Aspirin-Triggered Resolvin D3

Introduction

Aspirin-Triggered Resolvin D3 (AT-RvD3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Its biosynthesis is initiated by the action of aspirin-acetylated cyclooxygenase-2 (COX-2), leading to the formation of a 17R-epimer of Resolvin D3 (RvD3).[1] This structural modification confers greater resistance to metabolic inactivation compared to its native counterpart, RvD3, enhancing its pro-resolving actions in vivo.[2] AT-RvD3 plays a pivotal role in the active resolution of inflammation, a process critical for tissue homeostasis and the prevention of chronic inflammatory diseases. This technical guide provides a comprehensive overview of the core biological functions of AT-RvD3, its signaling pathways, and the experimental methodologies used to elucidate its actions, tailored for researchers, scientists, and drug development professionals.

Core Biological Functions and Quantitative Effects

AT-RvD3 exerts potent anti-inflammatory and pro-resolving actions across various biological systems. Its functions are multifaceted, encompassing the regulation of leukocyte trafficking, enhancement of microbial clearance, and protection of epithelial barriers. The quantitative effects of AT-RvD3 are summarized in the tables below.

Table 1: Anti-Inflammatory and Pro-Resolving Actions of AT-RvD3 on Leukocytes

| Biological Effect | Model System | AT-RvD3 Concentration/Dose | Quantitative Effect | Reference |

| Inhibition of Neutrophil (PMN) Infiltration | Murine Zymosan-Induced Peritonitis | 10 ng/mouse (i.v.) | ~45% reduction in PMN levels at 4h | [3] |

| Murine Dorsal Air Pouch | 10 ng/mouse | ~75% reduction in PMN recruitment | [4] | |

| Inhibition of Human PMN Transmigration | Human PMNs and HUVECs (in vitro) | 1 pM and 10 pM | Significantly greater inhibition than RvD3 (p < 0.05) | [4] |

| 10⁻¹¹ M | ~25% reduction in transmigration | [4] | ||

| Enhancement of Macrophage Phagocytosis | Murine Peritoneal Macrophages (Zymosan) | 10 pM and 100 pM | More potent than RvD3 | [4] |

| Murine Macrophages (Tumor Debris) | 100 pM - 100 nM | 30-40% increase in phagocytosis | [5] | |

| Enhancement of Macrophage Efferocytosis | Murine Peritoneal Macrophages (Apoptotic PMNs) | 0.1 pM - 10 nM | Dose-dependent increase | [6] |

Table 2: Regulation of Inflammatory Mediators and Epithelial Protection by AT-RvD3

| Biological Effect | Model System | AT-RvD3 Dose/Concentration | Quantitative Effect | Reference |

| Reduction of Pro-inflammatory Cytokines/Chemokines | Murine Dorsal Air Pouch | 10 ng/mouse | Reduction in exudate levels | [4] |

| Regulation of Eicosanoids in vivo | Murine Zymosan-Induced Peritonitis | 10 ng/mouse (i.v.) | Reduced LTB₄, PGD₂, and TxB₂; Increased PGE₂ | [4] |

| Reduction of NF-κB Activation | Acid-injured murine lungs | 10 ng/mouse (i.v.) | Decreased NF-κB activation | [7] |

| In vitro | Not specified | Counter-regulation of NF-κB | [2] | |

| Protection against Acute Lung Injury | Acid-injured murine lungs | 10 ng/mouse (i.v.) 1h post-injury | Reduced alveolar wall thickening, edema, and leukocyte infiltration | [2][7] |

| Promotion of Cutaneous Re-epithelialization | Murine skin wounding model | Not specified | Promoted re-epithelialization | [2] |

Signaling Pathways of Aspirin-Triggered Resolvin D3

AT-RvD3 exerts its biological functions by activating specific G-protein coupled receptors (GPCRs), primarily GPR32.[8][9] Activation of these receptors on immune cells, such as neutrophils and macrophages, initiates downstream signaling cascades that orchestrate the resolution of inflammation. One of the key pathways modulated by AT-RvD3 is the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression.[8][10]

Caption: AT-RvD3 signaling through GPR32 to inhibit NF-κB activation.

AT-RvD3 binding to GPR32 leads to the inhibition of the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This stabilizes the IκB-NF-κB complex in the cytoplasm, blocking the nuclear translocation of NF-κB and thereby repressing the transcription of pro-inflammatory genes.[8]

Experimental Protocols

The biological functions of AT-RvD3 have been characterized using a variety of in vivo and in vitro experimental models. Below are detailed methodologies for key experiments.

1. Murine Zymosan-Induced Peritonitis

This model is widely used to assess the anti-inflammatory and pro-resolving effects of compounds in vivo.

-

Animals: Male FVB mice (6-8 weeks old).

-

Procedure:

-

AT-RvD3 (10 ng in 100 µL saline with 0.1% ethanol as vehicle) or vehicle alone is administered via intravenous (i.v.) injection.[4]

-

Ten minutes after treatment, inflammation is induced by intraperitoneal (i.p.) injection of zymosan A (1 mg/mL in saline).[4]

-

At various time points (e.g., 4, 12, 24, 48, 72 hours) post-zymosan injection, mice are euthanized.[4]

-

The peritoneal cavity is lavaged with phosphate-buffered saline (PBS).

-

Peritoneal exudate cells are collected, and total leukocyte counts are determined using a hemocytometer.

-

Differential cell counts (neutrophils, macrophages) are performed by flow cytometry following staining with specific cell surface markers (e.g., Ly-6G for neutrophils, F4/80 for macrophages).

-

The supernatant of the peritoneal lavage is collected for the analysis of lipid mediators (e.g., prostaglandins, leukotrienes) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) based metabololipidomics and for cytokine/chemokine profiling using immunoassays.[4]

-

Caption: Workflow for assessing AT-RvD3 effects in zymosan-induced peritonitis.

2. Human Neutrophil Transmigration Assay

This in vitro assay evaluates the ability of AT-RvD3 to inhibit the migration of neutrophils across an endothelial cell barrier, a key step in the inflammatory response.

-

Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence on transwell inserts.

-

Human neutrophils (PMNs) are isolated from peripheral blood of healthy donors.[4]

-

-

Procedure:

-

HUVEC monolayers are activated with tumor necrosis factor-alpha (TNF-α, 10 ng/mL) to mimic an inflammatory state.[4]

-

Isolated human neutrophils are labeled with a fluorescent dye (e.g., CFDA) for tracking.

-

Neutrophils are pre-incubated with various concentrations of AT-RvD3 or vehicle for 15 minutes at 37°C.[4]

-

The treated neutrophils are then added to the upper chamber of the transwell insert containing the HUVEC monolayer.

-

A chemoattractant (e.g., LTB₄) is added to the lower chamber to stimulate transmigration.

-

After a defined incubation period (e.g., 1-2 hours), the number of neutrophils that have migrated to the lower chamber is quantified by fluorescence measurement.

-

3. Macrophage Phagocytosis and Efferocytosis Assays

These assays measure the effect of AT-RvD3 on the ability of macrophages to engulf pathogens (phagocytosis) and apoptotic cells (efferocytosis), which are crucial processes for resolving inflammation and infection.

-

Cell Culture: Murine peritoneal resident macrophages are harvested and cultured.

-

Phagocytosis Assay:

-

Macrophages are incubated with AT-RvD3 (0.1 pM - 10 nM) or vehicle for 15 minutes at 37°C.[6]

-

Fluorescently labeled zymosan particles (a yeast cell wall component) are added to the macrophage cultures.[6]

-

After 1 hour of incubation, non-ingested particles are washed away.[6]

-

The phagocytic index (percentage of macrophages that have engulfed particles and the number of particles per macrophage) is determined by microscopy or flow cytometry.

-

-

Efferocytosis Assay:

-

Human or murine neutrophils are induced to undergo apoptosis.

-

Apoptotic neutrophils are labeled with a fluorescent dye (e.g., CFDA).[6]

-

Macrophages are treated with AT-RvD3 as described for the phagocytosis assay.

-

Labeled apoptotic neutrophils are added to the macrophage cultures.[6]

-

Following a 1-hour incubation, the efferocytosis index is quantified.[6]

-

Logical Relationships of AT-RvD3 Pro-Resolving Actions

The diverse biological functions of AT-RvD3 are interconnected and contribute to its overall pro-resolving efficacy. The inhibition of neutrophil influx prevents further tissue damage, while the enhancement of macrophage-mediated clearance of apoptotic cells and debris facilitates the return to tissue homeostasis.

Caption: Interconnected pro-resolving actions of AT-RvD3 leading to inflammation resolution.

Aspirin-triggered Resolvin D3 is a potent immunoresoivent with significant therapeutic potential for a wide range of inflammatory diseases. Its ability to control leukocyte trafficking, enhance microbial and cellular debris clearance, and protect mucosal surfaces underscores its importance in the active process of inflammation resolution. The detailed understanding of its biological functions, signaling pathways, and the methodologies to study them, as outlined in this guide, provides a solid foundation for further research and the development of novel pro-resolving therapeutics. The high potency and enhanced stability of AT-RvD3 make it an attractive candidate for drug development aimed at harnessing the body's own resolution programs to treat inflammation.

References

- 1. Resolvin D3 and aspirin-triggered resolvin D3 are potent immunoresolvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Protective for Injured Epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resolvin D3 multi-level proresolving actions are host protective during infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Potent Immunoresolvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Resolvin D3 and Aspirin-Triggered Resolvin D3 Are Protective for Injured Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Resolvins in the Inflammatory Resolution of Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of specialized pro-resolving lipid mediators in pulmonary inflammation diseases: mechanisms and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Endogenous Production and Function of Resolvin D3 in Murine Models

This technical guide provides a comprehensive overview of the endogenous biosynthesis of Resolvin D3 (RvD3) in murine models. It details the enzymatic pathways, summarizes key quantitative data from preclinical inflammation models, and offers detailed experimental protocols for researchers. Furthermore, this document includes visualizations of critical pathways and workflows to facilitate a deeper understanding of the molecular and cellular mechanisms governed by this potent specialized pro-resolving mediator (SPM).

The Biosynthesis of Resolvin D3

Resolvin D3 is an endogenous lipid mediator synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA). Its production involves a series of sequential enzymatic reactions initiated by lipoxygenases (LOX). In murine models, the ortholog of human 15-lipoxygenase-1 is 12/15-lipoxygenase (Alox15), which plays a critical role in initiating the biosynthesis cascade.

The process begins with the insertion of molecular oxygen into DHA at the C-17 position by Alox15, forming 17S-hydroperoxy-DHA (17S-HpDHA). This intermediate is then converted through subsequent enzymatic actions, including those by 5-lipoxygenase (Alox5), which leads to the formation of a 4S, 5S-epoxide intermediate. Finally, enzymatic hydrolysis of this epoxide yields Resolvin D3 (4S,5R,11R-trihydroxy-docosahexaenoic acid).[1][2][3][4]

Quantitative Effects of RvD3 in Murine Inflammation Models

Endogenous RvD3 has been identified in resolving exudates from murine models of E. coli infection and zymosan-induced peritonitis.[1] While precise quantification of endogenous levels is technically challenging and varies by model, the potent biological activity of RvD3 has been demonstrated through the administration of synthetic RvD3. These studies provide critical insights into its physiological role in resolving inflammation.

Table 1: Summary of RvD3 Effects in Murine Peritonitis Models

| Inflammation Model | RvD3 Dose (per mouse) | Key Quantitative Outcomes | Reference |

|---|---|---|---|

| Zymosan-Induced Peritonitis | 10 ng (i.v.) | ~45% reduction in neutrophil (PMN) levels at 4 hours. Significant reduction in LTB₄, PGD₂, and TxB₂. | [1] |

| Zymosan-Induced Peritonitis | 50 ng (i.p.) | Reduced PMN numbers at 12 hours by 47%. Shortened the resolution interval (Rᵢ) from 23 hours to 2 hours. | [5] |

| E. coli Infection | 50 ng (i.p.) | Reduced the resolution interval (Rᵢ) by ~4.5 hours. Increased leukocyte phagocytosis of E. coli in peritoneal exudates. |[1] |

Table 2: Summary of RvD3 Effects in a Murine Psoriasis Model

| Inflammation Model | RvD3 Dose (per mouse) | Key Quantitative Outcomes | Reference |

|---|---|---|---|

| Imiquimod (IMQ)-Induced Psoriasiform Dermatitis | 100 ng (i.p., 1-2x daily) | Dose-dependent attenuation of erythema and scaliness. Significant reduction in the transcriptional expression of IL-17c, IL-17f, and IL-23a in skin tissue. Significant reduction in spontaneous scratching. | [6][7] |

| Imiquimod (IMQ)-Induced Psoriasiform Dermatitis | 2.8 mg/kg (i.p.) | Reversed established spontaneous scratching 2 and 7 days after IMQ application. Attenuated the increase in thickness of the stratum corneum. |[8] |

Key Experimental Protocols

Zymosan-Induced Peritonitis in Mice

This model is widely used to study acute inflammation and its resolution. Zymosan, a component of yeast cell walls, elicits a self-limited inflammatory response characterized by neutrophil infiltration.

Methodology:

-

Animal Model: C57BL/6J mice are commonly used.

-

Induction of Peritonitis: Administer zymosan A (1 mg/mouse) via intraperitoneal (i.p.) injection.

-

RvD3 Administration (Optional): For intervention studies, administer synthetic RvD3 or vehicle (e.g., saline containing 0.1% ethanol) intravenously (i.v.) or i.p. at a specified time before or after the zymosan challenge. Doses typically range from 10-100 ng per mouse.[1][5]

-

Exudate Collection: At desired time points (e.g., 4, 12, 24 hours), euthanize mice and collect the peritoneal exudate by washing the peritoneal cavity with 3-5 mL of sterile, ice-cold PBS.

-

Cellular Analysis: Determine the total leukocyte count using a hemocytometer. Identify neutrophil populations (e.g., CD11b⁺Ly6G⁺ cells) using flow cytometry.

-

Lipid Mediator Analysis: Centrifuge the exudate to pellet the cells. The supernatant can be immediately processed for lipid mediator profiling.

Lipid Mediator Profiling via LC-MS/MS (Metabololipidomics)

This is the gold standard for identifying and quantifying specialized pro-resolving mediators like RvD3 from biological samples.

Methodology:

-

Sample Preparation: To 1 volume of sample (e.g., peritoneal exudate supernatant, plasma), add 2 volumes of ice-cold methanol containing deuterated internal standards (e.g., d5-RvD2, d8-5S-HETE) to precipitate proteins and stabilize the lipids.[1]

-

Solid-Phase Extraction (SPE):

-

Acidify the sample to pH ~3.5.

-

Equilibrate a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water followed by a low-percentage organic solvent (e.g., 20% methanol) to remove impurities.

-

Elute the lipid mediators with methyl formate or methanol.[1][9]

-

-

LC-MS/MS Analysis:

-

Evaporate the eluted sample to dryness under a stream of nitrogen and reconstitute it in a small volume of methanol/water.

-

Inject the sample into a liquid chromatography system (e.g., UPLC) coupled to a tandem mass spectrometer (e.g., QTRAP).

-

Separation is typically achieved on a C18 column with a gradient of mobile phases (e.g., Mobile Phase A: methanol/water/acetic acid 20:80:0.01, v/v/v; Mobile Phase B: methanol/acetic acid 100:0.01, v/v).

-

Detection and quantification are performed using multiple reaction monitoring (MRM) mode, which uses specific precursor-to-product ion transitions for each lipid mediator and its corresponding internal standard.[1]

-

Signaling and Mechanism of Action

In murine models, RvD3 exerts its pro-resolving and anti-inflammatory effects by engaging specific G protein-coupled receptors (GPCRs). The primary receptor identified for RvD3 in mice is the N-formyl peptide receptor 2 (ALX/FPR2).[6][10][11]

Binding of RvD3 to ALX/FPR2 on immune cells, such as neutrophils and macrophages, and on neurons can trigger several downstream effects:

-

Inhibition of Neutrophil Infiltration: RvD3 reduces the recruitment of neutrophils to sites of inflammation.[1]

-

Stimulation of Phagocytosis: It enhances the clearance of apoptotic cells (efferocytosis) and microbes by macrophages.[1]

-